2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine chemical structure and physicochemical properties
2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine chemical structure and physicochemical properties
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This technical guide provides an in-depth analysis of this compound, detailing its structural rationale, physicochemical properties, de novo synthetic methodologies, and the experimental workflows required to validate its metabolic stability in drug discovery campaigns.
Physicochemical and Structural Profiling
Understanding the baseline properties of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine is critical for predicting its behavior in physiological environments. The attachment of the oxadiazole at the C2 position of the morpholine ring ensures that the N4 secondary amine remains available as a reactive nucleophile for subsequent scaffold decoration (e.g., via Buchwald-Hartwig coupling or S_NAr reactions).
Table 1: Quantitative Physicochemical Data
| Property | Value | Rationale / Significance |
|---|---|---|
| Chemical Name | 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine | Standard IUPAC nomenclature. |
| CAS Number | 1509286-40-1 | Unique registry identifier[1]. |
| PubChem CID | 86768148 | Database identifier for computational modeling[2]. |
| Molecular Formula | C₇H₁₁N₃O₂ | Confirms the fusion of the two ring systems[1]. |
| Molecular Weight | 169.18 g/mol | Low molecular weight ensures minimal penalty to the total ligand efficiency[1]. |
| SMILES | Cc1nnc(o1)C1CNCCO1 | Defines the C2-attachment point on the morpholine ring[3]. |
Mechanistic Rationale in Medicinal Chemistry
The 1,3,4-Oxadiazole Motif as an Amide Bioisostere
The 1,3,4-oxadiazole ring is extensively utilized as a non-classical bioisostere for carbonyl-containing functional groups, such as amides, esters, and carboxylic acids[4][5]. Unlike standard amides, which are susceptible to proteolytic cleavage, the 1,3,4-oxadiazole ring is metabolically robust. Furthermore, compared to its isomer, 1,2,4-oxadiazole—which is prone to CYP450-mediated N–O reductive cleavage—the 1,3,4-oxadiazole lacks the labile N–O bond, granting it superior stability in human liver microsomes (HLM)[6]. It acts as a flat, aromatic linker that rigidly orientates adjacent pharmacophores while providing excellent hydrogen-bond acceptor capabilities[4].
The Morpholine Motif for ADME Optimization
Saturated heterocycles are critical for modulating the absorption, distribution, metabolism, and excretion (ADME) profile of a drug. The incorporation of a morpholine ring is a proven strategy to lower the calculated partition coefficient (cLogD) and improve aqueous solubility compared to more lipophilic rings like pyrrolidine or piperidine[6]. The oxygen atom in the morpholine ring reduces the basicity (pKa) of the adjacent nitrogen via inductive electron withdrawal, which can prevent excessive lysosomal trapping while maintaining sufficient basicity for favorable solubility.
Fig 1: Synergistic bioisosteric replacement and ADME optimization logic.
Synthetic Methodology: De Novo Construction
To synthesize 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine with high fidelity, the protocol must protect the secondary amine of the morpholine ring to prevent unwanted polymerization or side reactions during the cyclodehydration step.
Step-by-Step Protocol:
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Amide Coupling (Diacylhydrazine Formation):
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Procedure: Dissolve 4-Boc-morpholine-2-carboxylic acid (1.0 eq) and acetohydrazide (1.2 eq) in anhydrous DMF. Add HATU (1.5 eq) followed by DIPEA (3.0 eq). Stir at room temperature for 12 hours.
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Causality: HATU is utilized as a superior coupling reagent to rapidly generate the active ester, driving the formation of the diacylhydrazine intermediate while minimizing potential epimerization at the C2 position.
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Cyclodehydration:
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Procedure: Isolate the intermediate and dissolve it in anhydrous THF. Add Burgess reagent (methoxycarbonylsulfamoyl)triethylammonium hydroxide, 2.0 eq) and heat to 70°C for 4 hours.
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Causality: The Burgess reagent is specifically chosen over harsh dehydrating agents like POCl₃ or SOCl₂. Its mild, neutral-to-slightly-basic reaction conditions facilitate the cyclization into the 1,3,4-oxadiazole ring without prematurely cleaving the acid-sensitive Boc protecting group.
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Deprotection:
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Procedure: Treat the purified Boc-protected oxadiazole with a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM) at 0°C, warming to room temperature over 2 hours. Concentrate under vacuum to yield the TFA salt of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine.
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Causality: TFA cleanly and rapidly removes the Boc group via acid-catalyzed cleavage. The resulting TFA salt is highly stable and can be directly utilized in subsequent cross-coupling reactions by neutralizing in situ with a tertiary amine base.
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Experimental Protocol: In Vitro Microsomal Stability Profiling
Once this building block is integrated into a final drug candidate, its primary intended benefit—metabolic stability—must be empirically validated. The following self-validating protocol utilizes Human Liver Microsomes (HLM) to assess the half-life ( t1/2 ) and intrinsic clearance ( CLint ) of the compound[6].
Step-by-Step Workflow:
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Incubation Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing HLM at a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.
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Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADPH).
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Causality: NADPH is the obligate electron donor for Cytochrome P450 enzymes; its addition strictly controls the start time ( T0 ) of oxidative metabolism.
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Time-Course Sampling: At predefined intervals (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the incubation mixture.
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Reaction Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing a known concentration of an analytical internal standard (IS).
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Causality: Cold acetonitrile instantaneously denatures the microsomal proteins, halting all enzymatic activity, while simultaneously extracting the small molecules for analysis.
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LC-MS/MS Quantification: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the ratio of the parent compound to the internal standard over time.
Fig 2: Standardized workflow for in vitro microsomal stability profiling.
References
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American Elements. "2-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine | CAS 1509286-40-1". American Elements. 1
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PubChem. "2-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine | CAS 1509286-40-1 - American Elements". American Elements. 2
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MolPort. "2-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine | 1509286-40-1". MolPort.3
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PMC - NIH. "Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives". National Institutes of Health. 4
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PMC - NIH. "Amide Bond Bioisosteres: Strategies, Synthesis, and Successes". National Institutes of Health. 5
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Journal of Medicinal Chemistry. "Mitigating Heterocycle Metabolism in Drug Discovery". ACS Publications. 6
